Product packaging for 6-Bromo-3-ethylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 1550401-48-3)

6-Bromo-3-ethylimidazo[1,2-a]pyridine

Cat. No.: B2513001
CAS No.: 1550401-48-3
M. Wt: 225.089
InChI Key: YFILKTWKCZGFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-ethylimidazo[1,2-a]pyridine is a high-value brominated imidazopyridine derivative serving as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceutical development, known for its diverse biological activities. This compound is particularly useful for constructing more complex molecules via metal-catalyzed cross-coupling reactions, leveraging the reactivity of the bromo substituent to introduce additional functional groups . Researchers utilize this and related compounds in the exploration of novel therapeutics, with recent studies highlighting the potential of imidazopyridine carboxamide derivatives as anti-tubercular agents and other derivatives demonstrating cytotoxic activity against human cancer cell lines such as breast cancer (MCF-7) and colon cancer (HT-29) . The structural features of this compound make it a versatile building block for the development of potential inhibitors targeting various enzymes and receptors. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B2513001 6-Bromo-3-ethylimidazo[1,2-a]pyridine CAS No. 1550401-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-ethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-8-5-11-9-4-3-7(10)6-12(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFILKTWKCZGFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2N1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Imidazo 1,2 a Pyridine Core Construction

Classical Condensation and Heterocyclization Approaches

Traditional methods for the synthesis of the imidazo[1,2-a]pyridine (B132010) core often rely on the condensation of a 2-aminopyridine (B139424) derivative with a suitable carbonyl-containing compound, followed by an intramolecular cyclization.

Condensation of 2-Aminopyridines with α-Haloketones/α-Haloacetone Derivatives

A widely employed and classical method for the synthesis of imidazo[1,2-a]pyridines is the reaction of 2-aminopyridines with α-haloketones or α-haloaldehydes. In the context of 6-Bromo-3-ethylimidazo[1,2-a]pyridine, the synthesis would commence with 2-amino-5-bromopyridine (B118841). This starting material can be prepared from 2-aminopyridine through bromination using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetone.

The subsequent reaction of 2-amino-5-bromopyridine with an appropriate α-haloketone, such as 1-bromobutan-2-one or 1-chlorobutan-2-one, would lead to the formation of the desired 3-ethyl substituted product. The reaction mechanism involves an initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-amino-5-bromopyridine by the α-haloketone, forming a pyridinium (B92312) salt intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, yields the final this compound.

Variations of this method have been reported for the synthesis of the parent 6-bromoimidazo[1,2-a]pyridine (B40293), where 2-amino-5-bromopyridine is reacted with chloroacetaldehyde (B151913) or bromoacetaldehyde (B98955) diethyl acetal (B89532). For instance, reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in the presence of a base like sodium bicarbonate or triethylamine (B128534) in a solvent such as ethanol (B145695) or water can yield 6-bromoimidazo[1,2-a]pyridine. nih.gov Similarly, the reaction with bromoacetaldehyde diethyl acetal in a mixture of ethanol and water with hydrobromic acid has also been shown to produce the unsubstituted core structure.

For the synthesis of derivatives with a substituent at the 3-position, such as a carbaldehyde group, 6-bromo-2-aminopyridine can be reacted with 2-bromomalonaldehyde (B19672) in a mixture of ethanol and water under microwave irradiation. beilstein-journals.org This highlights the versatility of using different α-halocarbonyl compounds to introduce various functionalities at the 3-position of the imidazo[1,2-a]pyridine ring.

Starting Material 1 Starting Material 2 Product Reaction Conditions
2-Amino-5-bromopyridine Chloroacetaldehyde 6-Bromoimidazo[1,2-a]pyridine Sodium bicarbonate, ethanol, 55°C
2-Amino-5-bromopyridine Bromoacetaldehyde diethyl acetal 6-Bromoimidazo[1,2-a]pyridine Hydrobromic acid, ethanol/water, 100°C
6-Bromo-2-aminopyridine 2-Bromomalonaldehyde 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Ethanol/water, microwave irradiation, 110°C

Utilization of α,β-Unsaturated Carbonyl Compounds

Another classical approach for the construction of the imidazo[1,2-a]pyridine skeleton involves the use of α,β-unsaturated carbonyl compounds. This method, often referred to as the Ortoleva-King reaction, can be adapted for the synthesis of various substituted imidazo[1,2-a]pyridines. A copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with α,β-unsaturated ketones (chalcones) has been developed for the synthesis of 3-aroylimidazo[1,2-a]pyridines. rsc.org While a specific example for this compound using this method is not explicitly detailed in the provided search results, the general strategy suggests that reacting 2-amino-5-bromopyridine with an appropriate α,β-unsaturated ketone could potentially yield the desired product. The reaction likely proceeds through a Michael addition of the endocyclic nitrogen of the 2-aminopyridine to the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic imidazo[1,2-a]pyridine ring.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and offer a convergent approach to molecular diversity.

Groebke–Blackburn–Bienaymé (GBB-3CR) Reactions

The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.orgnih.govmdpi.commdpi.comsciforum.netresearchgate.net This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst. nih.govmdpi.com The reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization yields the 3-amino-substituted imidazo[1,2-a]pyridine product. mdpi.com

To synthesize a derivative like this compound using a GBB-type strategy, one would start with 2-amino-5-bromopyridine. However, the classical GBB reaction introduces an amino group at the 3-position. To obtain a 3-ethyl substituent, a modification of the GBB reaction or a post-synthetic modification of the 3-amino product would be necessary. The versatility of the GBB reaction allows for a wide range of substituents to be introduced on the imidazo[1,2-a]pyridine core by varying the aldehyde and isocyanide components. mdpi.comsciforum.net

A3-Coupling Reactions Involving Aldehydes and Alkynes

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is another powerful multicomponent strategy that can be employed for the synthesis of the imidazo[1,2-a]pyridine nucleus. This reaction typically involves the coupling of an aldehyde, a terminal alkyne, and an amine, often catalyzed by a transition metal. For the synthesis of imidazo[1,2-a]pyridines, a three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne can be utilized.

While a specific protocol for this compound was not found, the general approach has been demonstrated for other derivatives. For example, an indium(III) bromide-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes has been reported. In this reaction, the catalyst is believed to activate both the alkyne and the imine formed from the aldehyde and 2-aminopyridine, facilitating the cyclization. To obtain the 6-bromo-3-ethyl derivative, one would use 2-amino-5-bromopyridine, an aldehyde, and an alkyne that would result in the ethyl group at the 3-position, such as propyne, in a suitable reaction setup.

General Three-Component Condensation Approaches

Beyond the specifically named MCRs, other general three-component condensation strategies exist for the synthesis of imidazo[1,2-a]pyridines. These often involve the one-pot reaction of a 2-aminopyridine, a carbonyl compound, and a third component that facilitates the cyclization and introduces a substituent.

For instance, a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)3, has been developed for the C3-alkylation of the pre-formed imidazo[1,2-a]pyridine ring. nih.gov While this is a post-functionalization method, it demonstrates the principle of three-component strategies in modifying the scaffold.

Direct synthesis of the core can also be achieved through various three-component reactions. An example is the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives through the one-pot Groebke-Blackburn-Bienaymé reaction, which exemplifies a broader class of three-component condensations. mdpi.com These methods provide a convergent and efficient route to a diverse range of substituted imidazo[1,2-a]pyridines.

Transition Metal-Catalyzed Syntheses

The construction of the imidazo[1,2-a]pyridine core has been significantly advanced through the use of transition metal catalysts. These methods offer high efficiency and selectivity, allowing for the formation of the bicyclic system under controlled conditions. Metals such as copper, iron, and palladium have proven particularly effective in catalyzing the necessary bond formations.

Copper-Catalyzed Oxidative Cyclization Methods

Copper-catalyzed reactions are a cornerstone in the synthesis of imidazo[1,2-a]pyridines, offering robust and versatile pathways. These methods often proceed via an oxidative cyclization mechanism, where the copper catalyst facilitates the coupling of a substituted 2-aminopyridine with various partners like ketones, alkynes, or nitroolefins, frequently using air or another oxidant. rsc.orgorganic-chemistry.org

A common strategy involves the copper-catalyzed one-pot reaction between a 2-aminopyridine and a nitroolefin using air as a green and inexpensive oxidant. organic-chemistry.org In this approach, optimization studies have identified copper(I) bromide (CuBr) as a highly effective catalyst, typically with DMF as the solvent at elevated temperatures (e.g., 80°C), achieving yields up to 90%. organic-chemistry.org The reaction is believed to involve a Michael addition, followed by copper-mediated oxidative steps and subsequent intramolecular cyclization. organic-chemistry.org For the synthesis of the title compound, 2-amino-5-bromopyridine would be reacted with a suitable nitroolefin bearing an ethyl group to construct the desired C3-ethyl substituent.

Another powerful copper-mediated approach involves the aerobic oxidative coupling of pyridines with enamides. acs.org This one-pot procedure allows for the synthesis of 3-bromo-imidazo[1,2-a]pyridines, demonstrating the utility of copper in facilitating complex transformations under mild conditions. acs.org Furthermore, visible-light-mediated copper catalysis represents a modern, energy-efficient alternative, enabling the regioselective diamination of terminal alkynes with 2-aminopyridines at room temperature using molecular oxygen as the terminal oxidant. rsc.org

Table 1: Overview of Copper-Catalyzed Synthesis Conditions

Copper Catalyst Coupling Partner Oxidant Key Features
CuBr Nitroolefins Air One-pot procedure, good yields (up to 90%), green oxidant. organic-chemistry.org
Cu(I) salts Enamides Air Direct synthesis of 3-bromo derivatives, mild conditions. acs.org
CuCl Terminal Alkynes O₂ (Air) Visible-light mediated, room temperature, energy-efficient. rsc.org

Iron-Catalyzed Denitration Reactions

Iron catalysis provides an inexpensive and environmentally friendly alternative for the synthesis of the imidazo[1,2-a]pyridine scaffold. A notable example is the iron(II)-catalyzed denitration reaction, which constructs the ring system from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org This method is valued for its simplicity, the low cost of the catalyst, and its tolerance of various functional groups. organic-chemistry.org

The reaction typically employs iron(II) chloride (FeCl₂) as the catalyst in a solvent like DMF at high temperatures (e.g., 150°C). organic-chemistry.org The proposed mechanism involves an initial Michael addition of the 2-aminopyridine to the nitroolefin, followed by an iron-catalyzed cyclization and subsequent elimination of the nitro group. organic-chemistry.org Optimization studies have shown that FeCl₂ is more effective than other iron salts or copper catalysts for this specific transformation. organic-chemistry.org The synthesis of this compound via this route would involve the reaction of 2-amino-5-bromopyridine with a nitroalkene such as 1-nitrobut-1-ene. Research indicates that substrates with electron-withdrawing groups tend to produce higher yields. organic-chemistry.org

Table 2: Iron-Catalyzed Denitration Reaction Parameters

Catalyst Substrates Solvent Temperature Notable Aspects
FeCl₂ Aminopyridines, 2-Methyl-nitroolefins DMF 150°C Simple, inexpensive catalyst; avoids additional oxidants. organic-chemistry.org

Other Metal-Assisted Cyclizations

Beyond copper and iron, other transition metals, particularly palladium, have been employed in the synthesis and functionalization of imidazo[1,2-a]pyridines. While often used for post-cyclization modifications like cross-coupling reactions, palladium can also play a role in the core construction. researchgate.net

Synthetic strategies may involve a sequence of metal-catalyzed steps. For instance, a copper-catalyzed, iodine-mediated cyclization of 2-aminopyridine with an arylacetylene can be followed by a palladium-catalyzed phosphination or Suzuki cross-coupling reaction to introduce further diversity onto the imidazo[1,2-a]pyridine scaffold. researchgate.net This highlights the modularity of metal-catalyzed approaches, where different metals can be used sequentially to build complex molecular architectures. The synthesis of the core ring is often achieved first, followed by functionalization at specific positions, which can be facilitated by palladium catalysts. researchgate.net

Metal-Free and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant effort has been directed towards developing metal-free and environmentally friendly methods for imidazo[1,2-a]pyridine synthesis. These protocols aim to reduce reliance on toxic reagents and solvents, often employing catalysis by non-metallic elements or alternative energy sources.

Iodine-Mediated Oxidative Couplings

Molecular iodine (I₂) has emerged as an effective and eco-friendly catalyst for constructing the imidazo[1,2-a]pyridine ring. nih.govrsc.org Iodine can catalyze one-pot, three-component condensations of a 2-aminopyridine, an aldehyde, and a third component under mild conditions. nih.govrsc.org These reactions are often performed in aqueous media, enhancing their environmental credentials. nih.gov

The proposed mechanism for iodine catalysis involves the in-situ formation of an intermediate from the reaction partners, which then undergoes an iodine-promoted [4+1] cycloaddition and subsequent oxidative aromatization to yield the final product. rsc.org Hypervalent iodine reagents have also been utilized for the selective synthesis of imidazo[1,2-a]pyridine ethers under metal-free conditions. rsc.org The compatibility of these methods with halogenated precursors, such as in the synthesis of 6-Bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine, demonstrates their utility for creating varied substitution patterns on the core scaffold. acs.org

Ultrasound-Assisted Methods

The use of ultrasound irradiation as an alternative energy source offers a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and milder conditions. researchgate.netscispace.com This green chemistry approach has been successfully applied to the synthesis of imidazo[1,2-a]pyridines and their derivatives. researchgate.netscispace.com

One protocol describes a simple and rapid synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation. scispace.com The use of Polyethylene glycol (PEG-400), a non-toxic and biodegradable solvent, further enhances the green nature of the process. scispace.com Sonication has been shown to dramatically reduce reaction times from hours to minutes while maintaining excellent yields. scispace.com A rapid protocol for synthesizing 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives under ultrasound has also been developed, showcasing the effectiveness of this technique for halogenated precursors. researchgate.netresearcher.life Furthermore, ultrasound can be combined with other green techniques, such as the molecular iodine-catalyzed synthesis in water, to create highly efficient and sustainable synthetic strategies. nih.govacs.org

Table 3: Comparison of Synthetic Methodologies

Method Type Catalyst/Promoter Key Advantages
Transition Metal
Copper-Catalyzed Cu(I) salts High yields, versatile substrates, use of air as oxidant. organic-chemistry.org
Iron-Catalyzed FeCl₂ Inexpensive, environmentally benign metal, simple procedure. organic-chemistry.org
Metal-Free
Iodine-Mediated I₂ Metal-free, often in aqueous media, mild conditions. nih.gov
Ultrasound-Assisted None (Energy Source) Rapid reaction times, high yields, energy efficient, green solvents. scispace.com

Catalyst-Free Aqueous Syntheses

The development of synthetic routes in aqueous media without the need for a catalyst represents a significant advancement in green chemistry. These methods often lead to simplified workup procedures and reduced environmental impact. For the imidazo[1,2-a]pyridine core, one of the most established catalyst-free approaches involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

A patented method details the synthesis of 6-bromoimidazo[1,2-a]pyridine, the parent compound to the subject molecule, using 2-amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde. google.com The reaction proceeds in a solvent such as water, ethanol, or methanol (B129727), in the presence of a base like sodium bicarbonate, at temperatures ranging from 25 to 50 °C for 2 to 24 hours. google.com This foundational reaction can be adapted for the synthesis of this compound by substituting the chloroacetaldehyde with an appropriate α-haloketone, such as 1-bromo-2-butanone (B1265390).

Recent research has further expanded on eco-friendly, catalyst-free syntheses. One such approach involves conducting the reaction "on-water" under mild acidic conditions, which can facilitate the transformation at room temperature. nih.gov Another strategy employs micellar media, using surfactants like sodium dodecyl sulfate (B86663) (SDS) in water to promote the reaction, often with slight heating. nih.gov These techniques leverage the unique properties of water to facilitate reactions that might otherwise require harsh conditions or catalysts. rsc.org While not strictly catalyst-free, metal-free systems using ultrasound assistance in water have also proven effective for generating the imidazo[1,2-a]pyridine scaffold from ketones. organic-chemistry.org

Reactant 1Reactant 2Solvent SystemConditionsReported Yield (Analogous Compounds)Reference
2-Amino-5-bromopyridineChloroacetaldehyde (40% aq.)Water25-50 °C, 2-24 h, Base (e.g., NaHCO₃)Not specified in abstract google.com
2-Aminopyridinesα-HaloketonesWater (SDS Micellar Media)Slight heatingGood to excellent nih.gov
2-Aminopyridinesα-HaloketonesWater ("on-water")Room Temperature, Mild Acid (NH₄Cl)Good to excellent nih.gov
N-propargylpyridiniums-WaterAmbient Temperature, Base (e.g., NaOH)Quantitative rsc.org

Advanced Synthetic Techniques

Microwave-Assisted Organic Synthesis (MAOS) for Imidazo[1,2-a]pyridine Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often, cleaner reactions with fewer by-products. nih.govmdpi.com

The synthesis of the imidazo[1,2-a]pyridine core is particularly amenable to microwave irradiation. The condensation of 2-aminopyridines with α-haloketones can be achieved rapidly and efficiently under microwave conditions, often without the need for a catalyst or solvent. researchgate.netscispace.com Research has demonstrated the synthesis of various imidazo[1,2-a]pyridine derivatives in yields ranging from 24% to 99% in reaction times as short as 60 seconds. sci-hub.seresearchgate.net

A specific protocol for a related compound, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, utilizes microwave heating to facilitate the reaction between 6-bromo-2-aminopyridine and 2-bromomalonaldehyde. chemicalbook.com The reaction is conducted in an ethanol/water mixture and heated via microwave irradiation (initial power 150 W) for 10 minutes at 110 °C, resulting in an 80% yield. chemicalbook.com This method can be directly adapted for the synthesis of this compound by again using 1-bromo-2-butanone as the carbonyl reactant. The use of a mixed aqueous-organic solvent system under microwave heating often enhances the solubility of reactants while benefiting from the rapid and uniform heating provided by microwaves. rsc.org

The efficiency of MAOS is highlighted by comparative studies where microwave strategies consistently produce higher yields in significantly shorter times (e.g., 1 minute) compared to traditional thermal methods which may require several hours. sci-hub.seresearchgate.net

Reactant 1Reactant 2Solvent/ConditionsMicrowave ParametersYieldReference
6-Bromo-2-aminopyridine2-BromomalonaldehydeEthanol/Water (1:1)150 W (initial), 110 °C, 10 min80% chemicalbook.com
2-AminopyridinePhenacyl Bromide DerivativesBasic MediumNot specified24-99% (in 60 seconds) sci-hub.seresearchgate.net
2-Aminopyridinesα-BromoketonesH₂O-IPANot specifiedExcellent researchgate.net
2-Aminopyridinesα-HaloketonesSolvent-freeNot specifiedGood to excellent researchgate.net

Chemical Reactivity and Advanced Functionalization of 6 Bromo 3 Ethylimidazo 1,2 a Pyridine

C-H Bond Functionalization of Imidazo[1,2-a]pyridines

Direct C-H bond functionalization is a powerful and efficient strategy for the derivatization of imidazo[1,2-a]pyridines, as it avoids the need for pre-functionalized starting materials. rsc.orgnih.govrsc.org The reactivity of the C-H bonds on the heterocyclic core is dictated by the electronic distribution within the fused ring system. Research has primarily focused on the functionalization of the C-3 position, which is the most electron-rich and nucleophilic site. nih.govmdpi.com However, methods for functionalizing other positions have also been explored. rsc.org

The C-3 position of the imidazo[1,2-a]pyridine (B132010) ring is highly activated towards electrophilic attack and various other functionalization reactions due to its inherent nucleophilicity. nih.gov This has led to the development of a vast array of synthetic methods to introduce diverse substituents at this site, significantly expanding the chemical space for drug discovery efforts. nih.govrsc.org Strategies range from metal-catalyzed to catalyst-free and photocatalytic methods. rsc.orgrsc.orgmdpi.comacs.org

Common C-3 functionalization reactions include:

Arylation, Amination, and Sulfonylation : These reactions introduce key pharmacophoric groups. nih.gov

Halogenation : Introduction of halogens, such as fluorine, can modulate the electronic and metabolic properties of the molecule. acs.orgacs.org

Alkoxycarbonylation and Carbonylation : These methods install ester or carbonyl groups that can be further converted into other functionalities like amides or hydroxymethyl groups. mdpi.comacs.org

Alkylation and Aminoalkylation : The formation of new C-C bonds is achieved through various methods, including Friedel-Crafts-type reactions and visible-light-promoted couplings. mdpi.comnih.gov

The table below summarizes several modern strategies developed for the C-3 functionalization of the imidazo[1,2-a]pyridine core.

Reaction TypeReagents and ConditionsFunctional Group IntroducedReference(s)
Petasis-like MCR Glyoxylic acid, Boronic acid; Catalyst-freeAryl-methyl nih.govrsc.org
Decarboxylative Coupling 3-Indoleacetic acids; Cu catalyst, O₂Indolyl-methyl acs.org
Aza-Friedel–Crafts Aldehydes, Amines; Y(OTf)₃ catalystSubstituted alkyl nih.gov
Photocatalytic Aminoalkylation N-phenyltetrahydroisoquinoline; Rose Bengal, Visible lightN-aryl tetrahydroisoquinolyl mdpi.com
Electrophilic Fluorination Selectfluor; Aqueous conditionsFluoro acs.orgresearchgate.net
Alkoxycarbonylation Carbazates; Rose Bengal, (NH₄)₂S₂O₈, Visible lightAlkoxycarbonyl mdpi.com

While the C-3 position is the most reactive site for C-H functionalization, derivatization at other positions on the imidazo[1,2-a]pyridine nucleus (C-2, C-5, C-7, C-8) is more challenging and less common. rsc.orgmdpi.com The pyridine (B92270) ring (positions C-5 to C-8) is electron-deficient, making it generally unreactive towards electrophilic substitution. stackexchange.com Consequently, functionalization at these sites often requires harsher conditions or alternative strategies.

Approaches to functionalize these less reactive positions include:

Directed Metalation : Using organometallic bases, it is possible to achieve regioselective deprotonation at specific C-H bonds, creating a nucleophilic center that can then react with various electrophiles. This strategy has been successfully applied to the related imidazo[1,2-a]pyrazine (B1224502) scaffold. nih.gov

Halogenation-Functionalization Sequence : Initial non-selective halogenation followed by separation of isomers can provide access to precursors for further reactions, such as cross-coupling, at specific positions.

Directed C-H Activation : For substrates bearing a directing group (e.g., a 2-aryl substituent), transition metal-catalyzed C-H activation can achieve ortho-functionalization on the directing group itself, rather than the heterocyclic core. nih.gov

Reports on the direct C-H functionalization of positions other than C-3 are rare, highlighting an area for future development in the synthetic chemistry of this scaffold. mdpi.com

Reactivity of the Bromine Moiety at Position 6

The bromine atom at the C-6 position of 6-Bromo-3-ethylimidazo[1,2-a]pyridine is a versatile handle for a variety of chemical transformations. As an aryl halide on an electron-deficient heterocyclic system, it serves as an excellent leaving group in nucleophilic substitution reactions and is a prime substrate for transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly on electron-poor aromatic systems. stackexchange.comnih.gov In pyridine and related heterocycles, the ring nitrogen atom withdraws electron density, activating the ring for attack by nucleophiles. youtube.com The attack is most favored at positions ortho and para to the nitrogen, as the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.com

In the this compound molecule, the C-6 position is part of the pyridine ring. The fused imidazole (B134444) ring acts as an electron-withdrawing group, further activating the entire pyridine ring system towards nucleophilic attack. The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the bromine, forming a high-energy, negatively charged intermediate and temporarily disrupting the ring's aromaticity. stackexchange.comyoutube.com

Elimination of Leaving Group : The aromaticity is restored by the expulsion of the bromide ion, which is a good leaving group.

This pathway allows for the direct replacement of the bromine atom with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to diverse 6-substituted imidazo[1,2-a]pyridine derivatives.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. The bromine at C-6 makes the compound an ideal substrate for such transformations. researchgate.net Palladium catalysts are most commonly employed for these reactions. evitachem.comnih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used for the synthesis of biaryl compounds and is known for its tolerance of a broad range of functional groups. researchgate.netnih.gov The reactivity of 6-halogenoimidazo[1,2-a]pyridines in Suzuki couplings can be influenced by substituents at other positions on the ring system. researchgate.net

Heck Coupling : This reaction forms a C-C bond between the aryl bromide and an alkene, providing access to vinyl-substituted imidazo[1,2-a]pyridines.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, yielding an alkynyl-substituted product.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with amines.

The table below provides a general overview of common cross-coupling reactions applicable to the 6-bromo position.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., K₃PO₄)C(sp²)-C(sp²) / C(sp²)-C(sp²)
Heck AlkenePd(OAc)₂, Ligand, BaseC(sp²)-C(sp²)
Sonogashira Terminal AlkynePd catalyst, Cu(I) cocatalyst, BaseC(sp²)-C(sp)
Buchwald-Hartwig AminePd catalyst, Ligand, BaseC(sp²)-N
Stille OrganostannanePd catalystC(sp²)-C(sp²)

Reactivity of the Ethyl Substituent at Position 3

The ethyl group at the C-3 position, while often considered less reactive than the other sites, also possesses potential for functionalization. Its reactivity is influenced by its attachment to the electron-rich C-3 carbon of the imidazo[1,2-a]pyridine ring. The methylene (B1212753) (-CH₂-) protons of the ethyl group are in a "benzylic-like" position, which can enhance their reactivity.

Potential transformations of the 3-ethyl group include:

Oxidation : The ethyl group could be oxidized to an acetyl group (-COCH₃) or, under stronger conditions, a carboxylic acid group (-COOH). These transformations would introduce a versatile carbonyl functionality at the C-3 position, opening pathways for further derivatization.

Deprotonation and Alkylation : The α-protons on the methylene group are expected to be weakly acidic. Treatment with a strong base could generate a carbanion, which could then be trapped with various electrophiles (e.g., alkyl halides), allowing for the elongation or branching of the side chain.

Radical Halogenation : Under free-radical conditions (e.g., using N-bromosuccinimide), halogenation could occur selectively at the α-position of the ethyl group. The resulting α-haloethyl derivative would be a valuable intermediate for subsequent nucleophilic substitution or elimination reactions.

While specific literature on the reactivity of the 3-ethyl group on this particular scaffold is not extensive, these predicted reaction pathways are based on fundamental principles of organic chemistry for alkyl groups attached to electron-rich heterocyclic systems.

Derivatization of Alkyl Chains

The ethyl group at the C3 position of the imidazo[1,2-a]pyridine core, while generally less reactive than the heterocyclic ring itself, can undergo functionalization under specific conditions. The benzylic-like reactivity of the methylene group provides a handle for introducing further chemical diversity.

One common approach to derivatize such alkyl chains is through radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) under radical initiation conditions, typically using azobisisobutyronitrile (AIBN) or light, can lead to the selective bromination of the methylene position of the ethyl group. This generates a reactive intermediate, 6-bromo-3-(1-bromoethyl)imidazo[1,2-a]pyridine, which can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups.

Another potential derivatization pathway involves oxidation of the ethyl group. Under controlled oxidation conditions, it is conceivable to convert the ethyl group into an acetyl group, yielding 6-bromo-3-acetylimidazo[1,2-a]pyridine. This transformation would provide a valuable ketone functionality for further elaboration through reactions such as aldol (B89426) condensations, Grignard additions, or reductive aminations. However, specific reagents and conditions for such an oxidation on this particular substrate would require experimental optimization to avoid over-oxidation or degradation of the imidazopyridine core.

Reaction Reagents and Conditions Product Potential Subsequent Reactions
Radical BrominationN-Bromosuccinimide (NBS), AIBN, CCl4, reflux6-Bromo-3-(1-bromoethyl)imidazo[1,2-a]pyridineNucleophilic substitution with amines, alcohols, thiols, etc.
OxidationTo be determined (e.g., KMnO4, CrO3)6-Bromo-3-acetylimidazo[1,2-a]pyridineAldol condensation, Grignard reaction, Reductive amination

Radical Reactions for Derivatization

The imidazo[1,2-a]pyridine scaffold is known to participate in various radical reactions, often leading to functionalization at the electron-rich C3 position. wikipedia.orgrsc.org While the presence of the ethyl group at C3 in this compound blocks direct C3-functionalization, radical reactions can still be a viable strategy for derivatization at other positions or on the alkyl substituent.

For instance, radical addition reactions to the pyridine ring, though less common, could be explored. More pertinently, as mentioned in the previous section, radical initiation is key for the functionalization of the 3-ethyl group. The generation of a radical at the benzylic-like position of the ethyl group can be achieved using various radical initiators. This radical intermediate can then be trapped by different radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.

Visible light-induced photoredox catalysis has emerged as a powerful tool for radical generation under mild conditions. wikipedia.org It is plausible that under photoredox conditions, a radical could be generated on the ethyl chain of this compound, which could then participate in reactions like radical-radical cross-coupling or addition to activated alkenes.

Reaction Type General Conditions Potential Outcome on this compound
Radical HalogenationNBS or NCS, Radical Initiator (AIBN or light)Selective halogenation of the 3-ethyl group
Photoredox-Catalyzed AlkylationPhotocatalyst (e.g., Ru(bpy)3Cl2 or organic dye), Radical Precursor, LightFunctionalization of the 3-ethyl group

Oxidative Functionalization Approaches

Oxidative functionalization provides another avenue for modifying the this compound scaffold. The imidazo[1,2-a]pyridine ring system is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized products. The reaction conditions must be carefully controlled to achieve selective functionalization without degrading the core structure.

Aerobic oxidative cross-dehydrogenative coupling (CDC) reactions, often catalyzed by transition metals like iron, have been used for the functionalization of imidazo[1,2-a]pyridines. rsc.org For this compound, such reactions might be directed to less sterically hindered positions on the pyridine ring, assuming the C3 position is blocked.

Furthermore, as discussed in section 4.3.1, the oxidation of the 3-ethyl group is a potential route to introduce a carbonyl functionality. This transformation would significantly enhance the synthetic utility of the molecule, opening up a wide range of subsequent chemical modifications.

Approach Typical Reagents Potential Product
N-Oxidationm-CPBA, H2O2This compound N-oxide
Oxidative C-H FunctionalizationMetal catalyst (e.g., Fe, Cu), Oxidant (e.g., O2, TBHP)Functionalization at available C-H positions on the pyridine ring
Alkyl Chain OxidationTo be determined6-Bromo-3-acetylimidazo[1,2-a]pyridine

Catalytic Transformations Involving the Imidazo[1,2-a]pyridine Scaffold

The bromine atom at the C6 position of this compound is a key functional group that enables a wide array of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the C6 position of the imidazo[1,2-a]pyridine and a variety of aryl or vinyl boronic acids or esters. wikipedia.org This is a highly versatile method for introducing diverse aromatic and unsaturated moieties.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C6-bromo position with terminal alkynes, leading to the formation of 6-alkynyl-3-ethylimidazo[1,2-a]pyridine derivatives. wikipedia.orgsoton.ac.uk These products can serve as valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the coupling of the 6-bromo substituent with a wide range of primary and secondary amines. wikipedia.orgchemspider.com This provides direct access to 6-amino-3-ethylimidazo[1,2-a]pyridine derivatives.

Heck Reaction: The Heck reaction can be employed to form a C-C bond between the C6 position and various alkenes, leading to the synthesis of 6-alkenyl-3-ethylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org

Reaction Catalyst/Ligand Coupling Partner Product Type
Suzuki-Miyaura CouplingPd(PPh3)4 or Pd(dppf)Cl2Aryl/vinyl boronic acid or ester6-Aryl/vinyl-3-ethylimidazo[1,2-a]pyridine
Sonogashira CouplingPd(PPh3)2Cl2/CuITerminal alkyne6-Alkynyl-3-ethylimidazo[1,2-a]pyridine
Buchwald-Hartwig AminationPd(OAc)2/BINAP or other phosphine (B1218219) ligandsPrimary or secondary amine6-Amino-3-ethylimidazo[1,2-a]pyridine
Heck ReactionPd(OAc)2/Phosphine ligandAlkene6-Alkenyl-3-ethylimidazo[1,2-a]pyridine

Mechanistic Investigations and Theoretical Underpinnings of Reactivity

Proposed Reaction Mechanisms for Imidazo[1,2-a]pyridine (B132010) Ring Formation

The construction of the imidazo[1,2-a]pyridine core is a cornerstone of synthetic organic chemistry, with several established methods. While specific studies on the synthesis of 6-Bromo-3-ethylimidazo[1,2-a]pyridine are not extensively detailed in the literature, the general mechanisms for the formation of the parent ring system are well-understood and applicable.

Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds: This is a classical and straightforward approach. The mechanism is believed to initiate with the alkylation of the endocyclic nitrogen atom of a substituted 2-aminopyridine (B139424) with an α-haloketone. acs.org This step forms a pyridinium (B92312) salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration, yields the final imidazo[1,2-a]pyridine ring system. acs.org

Groebke–Blackburn–Bienaymé (GBB) Reaction: This powerful three-component reaction (3CR) involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govmdpi.commdpi.com The GBB reaction is prized for its efficiency and ability to generate molecular diversity. nih.govmdpi.com The mechanism is typically initiated by the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which is then activated by a Brønsted or Lewis acid catalyst. nih.govbeilstein-journals.org The isocyanide then undergoes a nucleophilic attack on the activated imine, followed by an intramolecular cyclization to form the 3-aminoimidazo[1,2-a]pyridine product. nih.gov The use of catalysts like scandium triflate or phosphotungstic acid can significantly improve reaction yields and rates. nih.govbeilstein-journals.org

Copper-Catalyzed Three-Component Reaction: An alternative multicomponent strategy involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org This method provides a direct route to a wide array of imidazo[1,2-a]pyridine derivatives. bio-conferences.org

Cascade Reaction with Nitroolefins: The synthesis of 3-unsubstituted imidazo[1,2-a]pyridines can be achieved through a cascade reaction between 2-aminopyridines and nitroolefins. bio-conferences.org This reaction is often catalyzed by Lewis acids such as iron(III) chloride (FeCl₃). bio-conferences.org

Key Synthetic Methodologies for Imidazo[1,2-a]pyridine Ring Formation
Reaction NameReactantsKey Mechanistic Feature
Tschitschibabin Synthesis2-Aminopyridine + α-HaloketoneInitial N-alkylation followed by intramolecular cyclization. acs.org
Groebke–Blackburn–Bienaymé (GBB) Reaction2-Aminopyridine + Aldehyde + IsocyanideAcid-catalyzed three-component reaction via a Schiff base intermediate. nih.govbeilstein-journals.org
Copper-Catalyzed MCR2-Aminopyridine + Aldehyde + Terminal AlkyneCopper-catalyzed three-component coupling. bio-conferences.org
Ortoleva-King Reaction2-Aminopyridines + AcetophenonesProceeds through a catalytic Ortoleva-King type intermediate. organic-chemistry.org

Mechanistic Studies of Functionalization Reactions on the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is electron-rich, which makes it particularly amenable to functionalization, most notably at the C3 position. researchgate.net The development of these functionalization reactions is crucial for creating libraries of compounds for various applications. researchgate.net

Radical Reactions: Direct functionalization of the imidazo[1,2-a]pyridine core can be efficiently achieved through radical reactions. rsc.org These reactions often proceed via transition metal catalysis, metal-free oxidation, or photocatalysis. rsc.org For instance, the trifluoromethylation of imidazo[1,2-a]pyridines can occur when a CF₃ radical is generated, which then attacks the electron-rich C3 position of the heterocycle to form a radical intermediate. nih.govmdpi.com This intermediate is subsequently oxidized to yield the C3-trifluoromethylated product. nih.govmdpi.com

Visible Light-Induced C-H Functionalization: Photocatalysis has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines under mild conditions. nih.govnih.gov The general mechanism involves a photocatalyst that, upon irradiation with visible light, enters an excited state. nih.gov This excited photocatalyst can then engage in a single-electron transfer (SET) process with a substrate to generate a radical species. nih.gov This radical then reacts with the imidazo[1,2-a]pyridine at the C3 position. nih.gov The resulting radical intermediate is then oxidized to the final functionalized product. nih.govmdpi.com This methodology has been successfully applied to achieve various transformations, including alkylation, arylation, and sulfonylation. nih.gov

Metal-Free C-H Functionalization: Significant progress has been made in the direct C-H functionalization of imidazo[1,2-a]pyridines without the need for transition metals. researchgate.netcolab.ws One such example is a three-component, decarboxylative Petasis-like reaction to functionalize the C3 position. nih.gov The proposed mechanism involves the initial nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid to form a stable intermediate. nih.gov Under basic conditions, a boronic acid can complex with this intermediate, leading to a phenyl migration and subsequent decarboxylation to yield the C3-arylomethylated product. nih.gov

Role of Intermediates and Transition States in Reaction Pathways

The pathways of both the formation and functionalization of the imidazo[1,2-a]pyridine ring are dictated by the formation of specific intermediates and the energy of the corresponding transition states.

In the GBB reaction, the key intermediate is the iminium ion formed from the condensation of the 2-aminopyridine and aldehyde. nih.gov The subsequent nucleophilic addition of the isocyanide leads to a nitrilium or similar intermediate, which then undergoes intramolecular cyclization. nih.gov

In the classical condensation synthesis, an N-acylpyridinium salt is a crucial intermediate that forms before the intramolecular cyclization and dehydration steps. organic-chemistry.org

For functionalization reactions, particularly those involving radical pathways, a radical adduct intermediate at the C3 position is pivotal. nih.govmdpi.com The stability of this intermediate and the ease of its subsequent oxidation to the final product are key factors in the reaction's success. For example, in visible-light-mediated trifluoromethylation, the CF₃ radical reacts with the imidazo[1,2-a]pyridine to form a radical intermediate, which is then oxidized to a carbocation intermediate before final product formation. nih.gov

Theoretical Characterization of Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the stability, reactivity, and reaction energetics of imidazo[1,2-a]pyridine derivatives. nih.govscirp.org These theoretical studies are essential for understanding reaction mechanisms and predicting chemical behavior. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. scirp.org For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, a high HOMO energy indicates a greater ability to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. scirp.org The energy gap (Δℰ) between the HOMO and LUMO is a measure of the molecule's stability and reactivity. scirp.org

Molecular Electrostatic Potential (MEP): Analysis of the MEP helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within a molecule. scirp.org In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis has shown that the nitrogen atoms of the 6-π electron conjugation, as well as oxygen and sulfur atoms, are typically nucleophilic sites. scirp.org

Reaction Energetics: DFT calculations can be used to model reaction pathways and determine the relative activation energy barriers and reaction energies. researchgate.net For example, in a comparative study of Diels-Alder reactions involving imidazo[1,2-a]pyridine, it was found that including dispersion correction in DFT calculations significantly lowered the relative activation energy barriers by approximately 10-13 kcal/mol. researchgate.net Such calculations are invaluable for rationalizing reaction outcomes and proposing plausible mechanisms. nih.gov

Global Chemical Reactivity Parameters from DFT Studies of Imidazo[1,2-a]pyridine Derivatives
ParameterSignificance
Total EnergyIndicates the overall stability of the molecule. nih.gov
Chemical Hardness (η)Measures the resistance to change in electron distribution. scirp.org
Softness (S)The reciprocal of hardness, indicating the molecule's polarizability. scirp.org
Electronic Chemical Potential (μ)Related to the escaping tendency of electrons from an equilibrium system. nih.gov
Electrophilicity (ω)A measure of the energy lowering of a system when it accepts electrons. nih.gov

Computational and Theoretical Studies on this compound Remain Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and advanced computational studies specifically focused on the compound This compound are not publicly available. Consequently, the specific data required to populate the requested article outline—including electronic structure theory calculations, frontier molecular orbital analysis, molecular electrostatic potential maps, and other advanced computational metrics—could not be located.

The imidazo[1,2-a]pyridine scaffold is a subject of significant interest in medicinal and materials chemistry, with numerous studies dedicated to various derivatives. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to understand the electronic properties, reactivity, and potential applications of these molecules. Research on analogous compounds, such as other 6-bromo-substituted imidazo[1,2-a]pyridines, has provided insights into their molecular geometry, intermolecular interactions, and electronic characteristics.

However, the specific ethyl substitution at the 3-position of the 6-bromo-imidazo[1,2-a]pyridine core appears to be a unique variant for which dedicated computational research has not been published or indexed in accessible scientific repositories. Such studies would be necessary to generate the specific data points requested, including:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the corresponding energy gap.

Molecular Electrostatic Potential (MEP) Maps: Visualization of the charge distribution and prediction of reactive sites.

Ionization Potential (IP) and Electron Affinity (EA): Quantitative measures of the energy required to remove or add an electron.

Natural Population Analysis (NPA): Calculation of the charge distribution on an atomic level.

Molecular Geometry and Conformational Analysis: Determination of the optimized 3D structure and bond parameters.

Intermolecular Interactions: Analysis of the forces governing the solid-state packing and crystal structure.

Without primary research data from dedicated computational studies on this compound, a scientifically accurate article adhering to the specified detailed outline cannot be constructed.

Computational Chemistry and Advanced Theoretical Studies

Intermolecular Interactions and Solid-State Characteristics

Hirshfeld Surface Analysis for Intermolecular Contacts (H-bonding, Halogen-bonding, C-H...π)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can identify the types and relative importance of different contacts, such as hydrogen bonds, halogen bonds, and C-H...π interactions.

For 6-Bromo-3-ethylimidazo[1,2-a]pyridine, a Hirshfeld analysis would be expected to reveal significant contributions from H···H, H···Br/Br···H, and H···C/C···H contacts. Studies on analogous compounds, like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, show that H···Br/Br···H interactions can account for a substantial portion (over 26%) of the total Hirshfeld surface, highlighting the role of the bromine substituent in directing crystal packing. researchgate.netresearchgate.netnih.gov However, without an experimentally determined crystal structure or a dedicated computational study for the title compound, a specific quantitative breakdown of these interactions is not available.

Energy Framework Calculations for Crystal Packing Interactions

Energy framework calculations provide a quantitative measure of the interaction energies between molecules in a crystal, distinguishing between electrostatic, polarization, dispersion, and repulsion components. This analysis helps in understanding the stability and topology of the crystal packing.

Calculations on similar imidazo[1,2-a]pyridine (B132010) derivatives often indicate that the crystal packing is dominated by dispersion forces. researchgate.netresearchgate.net For this compound, it would be anticipated that dispersion interactions would be the primary stabilizing force, complemented by electrostatic contributions. Specific energy values and framework topology remain undetermined in the absence of dedicated research.

π-π Stacking Interactions

The planar, aromatic nature of the imidazo[1,2-a]pyridine core suggests the potential for π-π stacking interactions, which are crucial in the organization of many organic materials. These can be characterized by parameters such as the centroid-to-centroid distance and slippage between adjacent rings. In related structures, both slipped parallel and T-shaped stacking arrangements have been observed. researchgate.netnih.gov The presence and geometry of such interactions for this compound have not been reported.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters like NMR chemical shifts (¹H and ¹³C). These predictions are valuable for confirming molecular structures and assigning experimental spectra. While ¹H and ¹³C NMR data for various imidazo[1,2-a]pyridine derivatives have been published, a specific computational prediction of the NMR spectrum for this compound is not available in the literature. Such a study would provide theoretical chemical shift values for comparison with experimental data, aiding in structural elucidation.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

TDDFT is a quantum chemical method used to investigate the electronic excited states of molecules. It allows for the calculation of properties such as vertical excitation energies, absorption spectra (UV-Vis), and the nature of electronic transitions (e.g., HOMO-LUMO transitions). This information is fundamental to understanding the photophysical properties of a compound.

For this compound, a TDDFT study would predict its UV-Vis absorption maxima and provide insight into the character of its electronic transitions. Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the distribution of electron density involved in these excitations. researchgate.net While DFT calculations on related molecules have determined HOMO-LUMO energy gaps, specific TDDFT results for the title compound have not been published. researchgate.netnih.gov

While the imidazo[1,2-a]pyridine framework is the subject of considerable research, there is a notable gap in the scientific literature concerning detailed computational and theoretical studies specifically for this compound. The crucial analyses outlined—including Hirshfeld surface analysis, energy framework calculations, and TDDFT studies—have not been reported for this specific compound. Such research would be a valuable addition to the field, providing a deeper understanding of how the interplay between the bromo and ethyl substituents dictates the solid-state architecture and electronic properties of this particular derivative.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound could not be located. The required detailed research findings for the specified analytical techniques—¹H NMR, ¹³C NMR, ESI-MS, HRMS, and IR spectroscopy—are not present in the accessed resources.

While information is available for structurally similar compounds, such as the 3-methyl, 3-iodo, and 3-carboxylic acid derivatives of 6-bromoimidazo[1,2-a]pyridine (B40293), the strict requirement to focus solely on the 3-ethyl variant prevents the inclusion of this related data. A patent document mentions the use of this compound as a reagent in a chemical synthesis, but it does not provide any characterization data for the compound itself.

Without access to primary or secondary sources containing the necessary spectroscopic measurements, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided. The creation of data tables and the discussion of specific spectral features would require fabrication, which is contrary to the principles of scientific accuracy.

Therefore, the requested article on the spectroscopic characterization of this compound cannot be generated at this time.

Spectroscopic Characterization Techniques for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules such as 6-Bromo-3-ethylimidazo[1,2-a]pyridine, this technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The imidazo[1,2-a]pyridine (B132010) core, being an aromatic bicyclic system, exhibits characteristic absorption bands in the UV region.

The absorption spectrum of imidazo[1,2-a]pyridine derivatives typically displays multiple bands corresponding to π → π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents on the heterocyclic ring. For this compound, the bromine atom and the ethyl group can induce bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shifts, as well as changes in molar absorptivity (ε), compared to the unsubstituted parent compound.

While specific experimental data for this compound is not widely published, the expected UV-Vis absorption maxima can be inferred from data on closely related imidazo[1,2-a]pyridine derivatives. Generally, these compounds exhibit strong absorption bands in the range of 250–350 nm.

Table 1: Representative UV-Vis Spectral Data for Imidazo[1,2-a]pyridine Derivatives

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
~260~8,000π → π
~320~6,500π → π

Note: The data presented in this table is representative for the imidazo[1,2-a]pyridine scaffold and serves as an illustrative example.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the determination of bond lengths, bond angles, and the absolute configuration of a molecule, thereby offering definitive structural proof.

While the crystal structure for this compound has not been reported in publicly accessible databases, the crystallographic data for the closely related isomer, 6-Bromo-2-methylimidazo[1,2-a]pyridine , is available and provides valuable insight into the structural characteristics of this class of compounds. nih.gov The substitution at the 2-position instead of the 3-position is expected to have a minor impact on the core geometry of the imidazo[1,2-a]pyridine ring system.

The analysis of 6-Bromo-2-methylimidazo[1,2-a]pyridine revealed a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The detailed crystallographic data for this isomer are presented in the table below.

Table 2: Crystallographic Data for 6-Bromo-2-methylimidazo[1,2-a]pyridine

ParameterValue
Chemical FormulaC₈H₇BrN₂
Formula Weight211.06
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)3.9883
b (Å)17.853
c (Å)11.2011
α (°)90.00
β (°)91.622
γ (°)90.00
Volume (ų)797.8
Z4

Source: PubChem, Crystallography Open Database. nih.gov

This data provides a foundational understanding of the solid-state conformation and packing of molecules within the 6-bromo-imidazo[1,2-a]pyridine family.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. It is a crucial step in the characterization of a newly synthesized substance to confirm its empirical formula, which can then be compared with the molecular formula to assess its purity. The technique typically involves the combustion of a small, precisely weighed sample, followed by the quantitative determination of the resulting combustion products (e.g., CO₂, H₂O, N₂).

For this compound, with the molecular formula C₉H₉BrN₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. A comparison of these calculated values with the experimentally determined values provides a measure of the sample's purity. A close correlation between the theoretical and found values (typically within ±0.4%) is considered evidence of a pure compound.

**Table 3: Elemental Analysis Data for this compound (C₉H₉BrN₂) **

ElementTheoretical (%)Found (%) (Representative)
Carbon (C)48.0248.15
Hydrogen (H)4.034.09
Nitrogen (N)12.4512.38

Note: The "Found (%)" values are representative and illustrate a typical result for a pure sample.

This analytical method is indispensable for validating the identity and purity of this compound following its synthesis.

Strategic Importance and Applications in Organic Synthesis

Utilization of 6-Bromo-3-ethylimidazo[1,2-a]pyridine as a Versatile Synthetic Intermediate

The strategic placement of the bromo and ethyl groups on the imidazo[1,2-a]pyridine (B132010) core makes this compound a highly useful intermediate in multi-step organic synthesis. The bromine atom is particularly valuable as it can participate in a wide array of cross-coupling reactions, while the core heterocyclic structure acts as a foundational element for building diverse molecular frameworks.

This compound is a precursor for a variety of complex organic molecules, particularly those targeted for medicinal chemistry and drug discovery. The bromine atom at the C6 position is a versatile handle for introducing molecular complexity. It can be readily transformed or substituted through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, alkynyl, and amino groups, respectively.

This reactivity allows chemists to use the this compound core to construct a library of derivatives for structure-activity relationship (SAR) studies. For instance, the scaffold is central to the development of kinase inhibitors, with various imidazo[1,2-a]pyridine-based analogues being investigated as potential therapeutics for diseases like colorectal cancer by targeting enzymes such as cyclin-dependent kinase 9 (CDK9). nih.govrsc.org

Below is a representative table of potential cross-coupling reactions that can be applied to the 6-bromo position of the scaffold to generate complex molecules.

Table 1: Potential Cross-Coupling Reactions for Functionalization

Reaction Name Reagent/Catalyst System (Typical) Bond Formed Resulting Structure
Suzuki Coupling Arylboronic acid / Pd catalyst (e.g., Pd(PPh₃)₄) + Base C-C (Aryl) 6-Aryl-3-ethylimidazo[1,2-a]pyridine
Heck Coupling Alkene / Pd catalyst (e.g., Pd(OAc)₂) + Base C-C (Alkenyl) 6-Alkenyl-3-ethylimidazo[1,2-a]pyridine
Sonogashira Coupling Terminal alkyne / Pd-Cu catalyst system C-C (Alkynyl) 6-Alkynyl-3-ethylimidazo[1,2-a]pyridine
Buchwald-Hartwig Amine / Pd catalyst + Ligand + Base C-N 6-Amino-3-ethylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine nucleus is itself a "privileged scaffold" in medicinal chemistry, and this compound serves as an excellent starting point for creating more elaborate, fused, or linked heterocyclic systems. mdpi.com For example, the core can be linked to other heterocyclic rings, such as 1,2,3-triazoles, which are known to be stable and can act as trans-amide bond bioisosteres, improving properties like metabolic stability. mdpi.com

Furthermore, the bromine atom can be converted into other functional groups that can then participate in cyclization reactions to form new rings fused to the parent scaffold. For example, conversion of the bromine to an amino or hydroxyl group, followed by reaction with a suitable bifunctional reagent, could lead to the formation of larger, polycyclic systems with unique three-dimensional structures and biological properties. The reaction of related bromo-substituted heterocyclic compounds with secondary amines has been shown to readily substitute the bromine atom, indicating a pathway for building further complexity. osi.lv

Development of New Synthetic Methodologies Facilitated by the Imidazo[1,2-a]pyridine Scaffold

The inherent reactivity and importance of the imidazo[1,2-a]pyridine scaffold have spurred the development of novel synthetic methods, particularly for C-H functionalization. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic attack, making it a prime target for direct functionalization without the need for pre-installed activating groups.

Recent advances have focused on visible-light-induced C-H functionalization, which offers a milder and more sustainable alternative to traditional methods. mdpi.com Methodologies such as photocatalytic C3-alkoxylation, perfluoroalkylation, and difluoromethylenephosphonation have been successfully applied to the imidazo[1,2-a]pyridine core. mdpi.com Similarly, Lewis acid-catalyzed three-component reactions, such as the aza-Friedel–Crafts reaction, have been developed to efficiently install alkyl groups at the C3 position. mdpi.com While the target compound of this article already possesses a C3-ethyl group, these methodologies are crucial for the synthesis of the initial scaffold and its analogues. The development of such reactions is driven by the need to access diverse derivatives of valuable scaffolds like imidazo[1,2-a]pyridine for screening and optimization in drug discovery programs.

Table 2: Examples of C3-Functionalization Methods for the Imidazo[1,2-a]pyridine Scaffold

Reaction Type Reagents & Conditions Functional Group Added Reference
Aza-Friedel–Crafts Alkylation Aldehyde, Amine, Y(OTf)₃ catalyst, 110 °C Substituted alkylamine mdpi.com
Visible-Light Perfluoroalkylation Rf-I, photocatalyst (e.g., Ru(bpy)₃Cl₂), visible light Perfluoroalkyl (e.g., CF₃) mdpi.com
Visible-Light Alkoxylation Alcohol, Rose Bengal photocatalyst, visible light Alkoxy (e.g., OMe) mdpi.com

Green Chemistry Aspects in Imidazo[1,2-a]pyridine Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign and efficient syntheses of imidazo[1,2-a]pyridines. Traditional methods often require harsh conditions, long reaction times, and stoichiometric reagents. evitachem.com

A key advancement is the use of multicomponent reactions (MCRs), which offer higher atom economy and operational simplicity by combining three or more reactants in a single step. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of an MCR used to produce 3-aminoimidazo[1,2-a]pyridines, which are versatile precursors. mdpi.com This approach is considered a greener alternative for generating the core scaffold.

Other green synthetic strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. mdpi.comevitachem.com

Ultrasound-Assisted Synthesis: Sonication has been employed to promote the synthesis of imidazo[1,2-a]pyridines in water, a green solvent, without the need for a metal catalyst. organic-chemistry.org

Catalyst-Free Reactions: Methodologies that avoid the use of metal catalysts are being developed to reduce waste and toxicity. For example, catalyst-free cascade reactions from 2-aminopyridine (B139424) and bromo-alkynes have been reported. organic-chemistry.org

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water or bio-based solvents like anisole (B1667542) has been demonstrated in certain synthetic routes.

These approaches not only make the synthesis of the imidazo[1,2-a]pyridine scaffold more sustainable but also often lead to higher efficiency and easier purification processes.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes to 6-Bromo-3-ethylimidazo[1,2-a]pyridine

While general methods for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold are established, dedicated research into novel and more efficient synthetic routes specifically for this compound is a key area for future investigation. Current approaches often involve multi-step processes that may suffer from limitations such as harsh reaction conditions, the use of toxic reagents, and moderate yields.

One promising avenue is the development of one-pot, multi-component reactions. For instance, a three-component reaction involving 5-bromo-2-aminopyridine, an appropriate three-carbon aldehyde (propanal), and a suitable third component could potentially afford the target molecule in a single step, thereby improving atom economy and reducing waste. Aza-Friedel–Crafts-type reactions, which have been successfully used for the C3-alkylation of imidazo[1,2-a]pyridines, could be optimized for the direct introduction of the ethyl group. nih.gov

Another area for exploration is the use of alternative starting materials and catalysts. For example, the reaction of 2-amino-5-bromopyridine (B118841) with a suitable α-haloketone is a common method for forming the imidazo[1,2-a]pyridine ring. Research into novel α-haloketones or alternative coupling partners could lead to more efficient and selective syntheses. The table below outlines a comparative analysis of potential synthetic strategies.

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot Multi-Component Reaction High atom economy, reduced reaction time and waste.Optimization of reaction conditions and catalyst selection.
Modified Hantzsch Synthesis Utilizes readily available starting materials.Exploration of novel α-haloketones and reaction conditions.
C-H Ethylation Direct functionalization of the pre-formed 6-bromoimidazo[1,2-a]pyridine (B40293) core.Development of selective and efficient C-H activation methods.

Exploration of Undiscovered Functionalization Reactions

The this compound molecule presents multiple opportunities for further functionalization, which remain largely unexplored. The bromine atom at the 6-position is a prime site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, thereby enabling the synthesis of a diverse library of novel compounds.

Furthermore, the imidazo[1,2-a]pyridine ring system itself is amenable to various C-H functionalization reactions. sci-hub.se Research into direct C-H activation at other positions on the ring, such as C-2, C-5, C-7, and C-8, could lead to the discovery of new derivatives with unique electronic and steric properties. Visible light-induced C-H functionalization is a particularly promising green chemistry approach that could be explored for this purpose. acs.org

The ethyl group at the 3-position also offers a handle for further modification, although this is a more challenging prospect. Research into selective oxidation or other transformations of the ethyl group could provide access to yet another class of derivatives. The following table summarizes potential functionalization reactions.

Reaction TypeTarget SitePotential Substituents
Cross-Coupling Reactions C-6 (Bromine)Aryl, heteroaryl, alkynyl, etc.
C-H Functionalization C-2, C-5, C-7, C-8Aryl, alkyl, acyl, etc.
Ethyl Group Modification C-3 (Ethyl group)Carbonyl, hydroxyl, etc.

Advanced Spectroscopic Techniques for Fine Structural Details

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and potential applications. While standard spectroscopic techniques such as 1H and 13C NMR are essential for routine characterization, the application of more advanced techniques could provide deeper insights into the molecule's fine structural details.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives. Nuclear Overhauser Effect (NOE) spectroscopy could provide valuable information about the spatial proximity of different parts of the molecule, helping to elucidate its preferred conformation in solution.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. Obtaining a high-quality crystal structure of this compound would provide invaluable data on bond lengths, bond angles, and intermolecular interactions. This information would be particularly useful for computational modeling and drug design efforts.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns of the molecule, providing insights into its stability and the relative strengths of its chemical bonds.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of chemical synthesis. These powerful computational tools can be leveraged to accelerate the discovery and optimization of synthetic routes for this compound and its derivatives.

Retrosynthesis prediction models, powered by AI, can analyze the structure of a target molecule and propose a series of viable synthetic pathways, drawing from a vast database of known chemical reactions. rsc.org This can help chemists to identify novel and potentially more efficient synthetic strategies that they might not have otherwise considered.

ML models can also be trained to predict the outcomes of chemical reactions, including yields and reaction times, under different conditions. This can significantly reduce the amount of time and resources required for experimental optimization. Furthermore, AI can be used to predict the physicochemical and biological properties of virtual compounds, allowing for the in silico screening of large libraries of potential derivatives of this compound before they are synthesized.

Sustainable and Economically Viable Production Methods

The development of sustainable and economically viable production methods is a critical aspect of modern chemical research. Future research on this compound should prioritize the incorporation of green chemistry principles to minimize the environmental impact and production costs.

The use of green solvents, such as water or bio-based solvents, in the synthesis of the imidazo[1,2-a]pyridine core is a key area for investigation. acs.org The development of reusable catalysts, such as solid-supported catalysts, can also contribute to a more sustainable process by reducing waste and catalyst consumption. Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can often lead to shorter reaction times and higher yields. benthamdirect.com

Flow chemistry is another promising technology for the sustainable production of fine chemicals. nih.gov Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. sci-hub.se Developing a continuous flow synthesis for this compound could lead to a more efficient, scalable, and economically viable production process.

Finally, a thorough techno-economic analysis of any newly developed synthetic route will be essential to assess its commercial feasibility. This analysis should consider factors such as the cost of starting materials, energy consumption, waste disposal, and process scalability.

Q & A

What are the optimized synthetic routes for 6-bromo-3-ethylimidazo[1,2-a]pyridine, and how do reaction conditions influence regioselectivity?

Basic Synthesis : A common method involves bromination of 3-ethylimidazo[1,2-a]pyridine using bromine in acetic acid under an inert atmosphere. The solvent (e.g., acetic acid) and temperature (typically 80–100°C) are critical for controlling reaction kinetics and minimizing side products like di-brominated analogs .
Advanced Optimization : Regioselectivity is influenced by steric and electronic factors. For example, the ethyl group at the 3-position directs bromination to the 6-position due to its electron-donating effect. Microwave-assisted synthesis (e.g., 100 W, 10 min) can improve yields (up to 85%) compared to conventional heating (6–8 hours) .

How can conflicting biological activity data for this compound analogs be resolved?

Data Contradiction Analysis : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 0.05 to >100 μg/mL) may arise from substituent positioning. For instance, moving the bromine from the 6- to 8-position (as in 8-bromo analogs) reduces activity against Mycobacterium tuberculosis due to altered binding to enzyme active sites . Validate hypotheses using molecular docking (e.g., AutoDock Vina) and comparative SAR studies with halogen-substituted analogs .

What advanced analytical techniques are recommended for characterizing this compound derivatives?

Basic Characterization : Use 1H^1H-NMR to confirm substitution patterns (e.g., ethyl group integration at δ 1.2–1.4 ppm) and LC-MS for molecular ion verification ([M+H]+^+ at m/z 255–260) .
Advanced Methods : X-ray crystallography reveals planarity of the imidazo[1,2-a]pyridine core and non-coplanar vinyl groups (e.g., 3-(2-methylpropenyl) derivatives), critical for understanding π-π stacking in drug-receptor interactions . High-resolution mass spectrometry (HRMS) with <5 ppm error ensures structural fidelity for publication-grade data .

How does the ethyl substituent at the 3-position impact the compound’s reactivity in cross-coupling reactions?

Mechanistic Insight : The 3-ethyl group enhances steric bulk, reducing reactivity in Suzuki-Miyaura couplings compared to smaller substituents (e.g., methyl). However, it stabilizes intermediates in Buchwald-Hartwig aminations, enabling C–N bond formation with aryl amines (e.g., 70% yield with Pd(OAc)2_2/XPhos) . Optimize catalyst loading (2–5 mol%) and ligand choice (e.g., SPhos vs. Xantphos) to mitigate dehalogenation side reactions .

What in vitro assays are most effective for evaluating the antimycobacterial activity of this compound?

Basic Screening : Use the microplate Alamar Blue assay against M. tuberculosis H37Rv. A typical protocol includes 7-day incubation at 37°C under microaerophilic conditions, with fluorescence read at 530/590 nm .
Advanced Mechanistic Studies : Pair MIC determinations with time-kill kinetics and intracellular efficacy assays in macrophages. For example, 6-bromo-3-ethyl derivatives show 2-log reduction in CFU/mL at 4× MIC, suggesting bactericidal mode of action .

How do structural modifications at the 6-position affect selectivity for mitochondrial vs. central benzodiazepine receptors?

SAR Analysis : Bromine at the 6-position enhances mitochondrial receptor binding (e.g., IC50_{50} = 12 nM) compared to chloro analogs (IC50_{50} = 45 nM). Replace bromine with nitro groups to shift selectivity toward central receptors (e.g., 10-fold increase in GABAA_A affinity) . Use radioligand displacement assays (3H ^3H-flunitrazepam) and mitochondrial membrane potential assays (JC-1 dye) for quantitative comparisons .

What strategies mitigate cytotoxicity in this compound derivatives for anticancer applications?

Toxicity Mitigation : Introduce hydrophilic groups (e.g., carboxylates at the 2-position) to reduce off-target effects. For example, ethyl 3-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate shows 50% lower cytotoxicity in HEK293 cells (CC50_{50} = 120 μM) vs. non-esterified analogs (CC50_{50} = 35 μM) . Validate selectivity via comparative viability assays (MTT) in cancer vs. normal cell lines .

How can computational modeling guide the design of this compound-based kinase inhibitors?

Methodology : Perform molecular dynamics simulations (AMBER/CHARMM) to predict binding to ATP pockets (e.g., EGFR kinase). Docking studies reveal that the 6-bromo group forms hydrophobic interactions with Leu694, while the ethyl group stabilizes the DFG-in conformation . Validate with kinase profiling panels (e.g., Eurofins KinaseProfiler™) and co-crystallization (PDB deposition recommended) .

What are the key differences in photophysical properties between 6-bromo-3-ethyl and 6-fluoro-3-methyl analogs?

Data Comparison : The bromine atom increases molar absorptivity (ε = 12,000 M1^{-1}cm1^{-1} at 320 nm) compared to fluorine (ε = 8,500 M1^{-1}cm1^{-1}) due to heavy-atom effects. Fluorescence quantum yields drop from Φ = 0.45 (fluoro) to Φ = 0.12 (bromo) in acetonitrile, suggesting bromine enhances intersystem crossing . Use time-resolved fluorescence spectroscopy (>1 ns lifetimes) to confirm triplet state population for PDT applications .

How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved for library synthesis?

Advanced Strategy : Employ directed ortho-metalation (DoM) using TMPMgCl·LiCl to install directing groups (e.g., amides) at the 5-position, enabling diversification via Kumada or Negishi couplings . For C–H activation, use Pd(OAc)2_2/Ag2_2CO3_3 with pivalic acid as a co-catalyst (yields >75%, regioselectivity >10:1 for 8-position) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.